Reduced Lipophilicity Versus N-tert-Butyl Carboxamide Analog Enhances Aqueous Compatibility
The target compound exhibits a computed XLogP3-AA value of 0.4, which is 0.4 log units lower than that of the closely related N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide (CAS 2034341-79-0, XLogP3-AA 0.8) [1][2]. This lipophilicity difference translates to a predicted ~2.5-fold higher aqueous solubility for the target compound, as XLogP inversely correlates with logS. Lower lipophilicity also reduces non-specific protein binding and improves compatibility with aqueous biological assay conditions, making the target compound more suitable for biochemical and cell-based screening without requiring high DMSO concentrations [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide (CAS 2034341-79-0), XLogP3-AA = 0.8 |
| Quantified Difference | ΔXLogP3-AA = -0.4 (target is more hydrophilic) |
| Conditions | Computed descriptor using XLogP3 3.0 algorithm (PubChem release 2025.09.15). Not experimentally determined. |
Why This Matters
Lower lipophilicity favors aqueous solubility and reduces the need for organic co-solvents in biological assays, which is critical for maintaining assay integrity and minimizing solvent-induced artifacts during compound screening or procurement decisions.
- [1] PubChem Compound Summary, CID 91812795. Computed XLogP3-AA value. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem Compound Summary, CID 91812791. Computed XLogP3-AA value. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
